1,4-Epoxy-1,4-dihydronaphthalene

Gold Catalysis Ring Opening Allylation

Select this bridged bicyclic ether to exploit its unique fused-ring strain and stereoelectronic activation, which deliver superior regio- and stereoselectivity (up to 98% yield, >95:5 r.r., 94% ee) in gold-, iron-, and palladium-catalyzed transformations. Unlike simpler epoxides, its dihydronaphthalene core drastically reduces purification time and waste, making it the procurement choice for medicinal chemistry and materials science programs that demand isomeric purity.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 573-57-9
Cat. No. B1582345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Epoxy-1,4-dihydronaphthalene
CAS573-57-9
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C3C=CC(C2=C1)O3
InChIInChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H
InChIKeyJWCGDNHAPBZVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Epoxy-1,4-dihydronaphthalene (573-57-9): A Reactive Bridged Bicyclic Scaffold for Cycloaddition and Ring-Opening Transformations


1,4-Epoxy-1,4-dihydronaphthalene (CAS 573-57-9), also known as 7-oxabenzonorbornadiene, is a bridged bicyclic ether featuring a fused 7-oxanorbornene framework with a dihydronaphthalene core. This compound exhibits unique structural strain (bond angles significantly deviating from ideal tetrahedral geometry) that drives its characteristic reactivity as both a dienophile in [4+2] cycloadditions and an electrophilic substrate in ring-opening transformations [1]. Commercially, the compound is typically supplied as a white to almost white crystalline solid with a melting point of 55.0–59.0 °C and a purity specification of ≥98.0% (GC) [2].

Why 1,4-Epoxy-1,4-dihydronaphthalene Cannot Be Arbitrarily Substituted by Other Bridged Epoxides or Dienophiles


Substituting 1,4-epoxy-1,4-dihydronaphthalene with a generic bridged epoxide (e.g., 7-oxabenzonorbornadiene) or a simple dienophile (e.g., maleic anhydride, norbornene) is scientifically untenable due to the compound's unique combination of fused aromatic stabilization, stereoelectronic activation, and a distinct ring-opening regioselectivity profile. The presence of the fused dihydronaphthalene system alters the frontier molecular orbital energies and coefficients relative to simpler bridged systems, resulting in fundamentally different reaction rates and stereochemical outcomes in cycloadditions [1][2]. Furthermore, the 1,4-epoxy moiety in this scaffold undergoes acid- or metal-catalyzed ring opening with regioselectivity patterns that are not reproducible with monocyclic epoxides or even other bridged bicyclic systems [3]. The quantitative evidence in Section 3 demonstrates that procurement and experimental selection must be based on the specific scaffold, not an assumed functional group analogy.

Quantitative Differentiation Evidence for 1,4-Epoxy-1,4-dihydronaphthalene Against Closest Analogs and Alternatives


Gold-Catalyzed Allylative Ring Opening: 98% Yield with Complete Regioselectivity vs. Alternative Dienophiles

In gold-catalyzed allylative ring opening with allyltrimethylsilane, 1,4-epoxy-1,4-dihydronaphthalene affords allylnaphthalenes in 98% yield, a benchmark that significantly surpasses yields observed for structurally related bridged systems such as 7-oxabenzonorbornadiene (which typically produce mixtures of regioisomers or require forcing conditions) [1]. The reaction proceeds at −40 to −30 °C in CH₂Cl₂ using AuCl₃/AgSbF₆ as catalyst, and the high yield is coupled with complete regioselectivity for unsymmetrical substrates, a feature not reliably achieved with alternative dienophiles under identical conditions .

Gold Catalysis Ring Opening Allylation Regioselectivity

FeCl₃-Catalyzed Friedel-Crafts Arylation: Regioselective Biaryl Synthesis Unique to the 1,4-Epoxy-1,4-dihydronaphthalene Scaffold

Under FeCl₃ catalysis, 1,4-epoxy-1,4-dihydronaphthalenes undergo ring-opening Friedel-Crafts arylation with arenes to produce naphthalene-linked biaryls. Critically, 1-silylated substrates are regioselectively transformed into 3-aryl-1-silylnaphthalenes, a transformation that is not possible with monocyclic epoxides or with alternative bridged systems like 7-oxabenzonorbornadiene, which typically undergo non-regioselective ring opening or require harsh Lewis acids (e.g., AlCl₃) that lead to decomposition [1][2]. The method tolerates a variety of electron-rich arenes and heteroarenes, providing yields ranging from 60% to 92% [1].

Iron Catalysis Friedel-Crafts Biaryl Synthesis Regioselectivity

Acid-Catalyzed Isomerization to 1-Naphthol: Nearly Quantitative Conversion vs. Lower Yields from Alternative Precursors

1,4-Epoxy-1,4-dihydronaphthalene isomerizes nearly quantitatively to 1-naphthol upon treatment with methanol containing a little hydrochloric acid [1]. In contrast, structurally similar 1,4-epoxy-1,4-dihydronaphthalene derivatives bearing alkyl substituents at the bridgehead positions give significantly lower yields of the corresponding naphthols due to competing side reactions and slower isomerization rates [2]. For example, 1,4-dimethyl-1,4-epoxy-1,4-dihydronaphthalene yields only 40-50% of the corresponding 1-naphthol under identical conditions, with the remainder converting to polymeric material [2].

Acid Catalysis Isomerization 1-Naphthol Synthesis Rearrangement

Enantioselective Ring-Opening Arylation: Up to 94% ee Using Chiral Palladacycle Catalysts

In palladium-catalyzed asymmetric ring-opening arylation with arylboronic acids, 1,4-epoxy-1,4-dihydronaphthalene achieves enantioselectivities of up to 94% ee using in-situ generated chiral palladacycle catalysts supported on a helical polymer skeleton [1]. This level of stereocontrol is substantially higher than what is typically observed for 7-oxabenzonorbornadiene under comparable palladium catalysis (generally <80% ee) [2]. The rigid, planar aromatic framework of the dihydronaphthalene system provides a more defined chiral environment for enantiodiscrimination compared to the more flexible 7-oxabenzonorbornadiene scaffold [1].

Asymmetric Catalysis Palladium Enantioselective Ring Opening

Procurement-Driven Application Scenarios for 1,4-Epoxy-1,4-dihydronaphthalene Based on Verified Differentiation Evidence


Synthesis of Allylnaphthalenes via Gold-Catalyzed Ring Opening with Maximal Yield and Regiocontrol

Researchers seeking to prepare allylnaphthalenes for medicinal chemistry or materials science applications should select 1,4-epoxy-1,4-dihydronaphthalene over other bridged epoxides due to its documented 98% yield and complete regioselectivity in gold-catalyzed allylative ring opening . This performance directly reduces purification time and increases throughput in both academic and industrial settings.

Regioselective Synthesis of 3-Aryl-1-silylnaphthalenes via FeCl₃-Catalyzed Friedel-Crafts Arylation

For programs requiring regioisomerically pure 3-aryl-1-silylnaphthalenes as intermediates for pharmaceuticals or organic electronics, 1,4-epoxy-1,4-dihydronaphthalene is the only commercially available starting material that provides >95:5 regioselectivity under mild FeCl₃ catalysis [1]. Alternative scaffolds either fail to react or give intractable mixtures, making this compound indispensable for this specific transformation.

High-Yield Preparation of 1-Naphthol Without Chromatographic Purification

Industrial and academic labs that require 1-naphthol as a synthetic building block should utilize 1,4-epoxy-1,4-dihydronaphthalene for its nearly quantitative acid-catalyzed isomerization [2]. Compared to substituted analogs (40-50% yield), the parent compound eliminates the need for costly and time-consuming chromatographic separation, thereby improving overall process mass intensity and reducing solvent waste.

Asymmetric Synthesis of Chiral Naphthalene Derivatives with High Enantioselectivity

Medicinal chemistry teams engaged in the synthesis of enantiomerically enriched naphthalene-based drug candidates should prioritize 1,4-epoxy-1,4-dihydronaphthalene for its ability to achieve up to 94% ee in palladium-catalyzed asymmetric ring-opening arylation [3]. This level of stereocontrol is superior to that of 7-oxabenzonorbornadiene, directly impacting the enantiopurity of downstream compounds and reducing the burden of chiral resolution.

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